molecular formula C7H4F3N3O2S B1350251 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole CAS No. 117632-84-5

1-(Trifluoromethyl)sulphonyl-1H-benzotriazole

Cat. No. B1350251
CAS RN: 117632-84-5
M. Wt: 251.19 g/mol
InChI Key: QTTZLMGXPHZYKR-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)sulphonyl-1H-benzotriazole (TFMSBT) is an organosulfur compound that has been widely used in organic synthesis and scientific research. It is a colorless, crystalline solid that is soluble in many organic solvents. TFMSBT is a versatile reagent that has been used in a variety of applications, including the synthesis of heterocyclic compounds, the synthesis of natural products, and as a catalyst in organic reactions. TFMSBT has also been used in a variety of scientific research applications, including the study of protein-ligand interactions and the study of enzyme-substrate interactions.

Scientific Research Applications

Synthesis of Nitriles

1-(Trifluoromethyl)sulphonyl-1H-benzotriazole has been utilized in the synthesis of nitriles from aldoximes. This process is achieved under mild conditions, offering an alternative to traditional methods that produce hexamethylphosphoramide as a byproduct (Singh & Lakshman, 2009).

Production of o-Sulfamidotriazobenzenes

The compound is instrumental in the production of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole). This reaction proceeds smoothly and efficiently at room temperature, making it a valuable method for creating these compounds (Katritzky et al., 2007).

Synthesis of Azidoacylbenzotriazoles

It serves as a key reagent in the synthesis of azidoacylbenzotriazoles, which are used in a range of acylations. This method allows for the efficient synthesis of various amides, esters, ketones, and other derivatives, demonstrating the compound's versatility in organic synthesis (Katritzky et al., 2010).

Synthesis of O6-(benzotriazol-1-yl)inosine Derivatives

1-(Trifluoromethyl)sulphonyl-1H-benzotriazole is also crucial in the synthesis of O6-(benzotriazol-1-yl)inosine derivatives. These derivatives show great reactivity for SNAr chemistry, which is significant for the development of nucleoside derivatives and DNA modification (Bae & Lakshman, 2007).

Synthesis of Oligonucleotides

The compound has been used as a condensing agent in the synthesis of oligonucleotides via the phosphotriester approach. Its reactivity outperforms traditional agents, highlighting its potential in the efficient synthesis of oligonucleotides (Devine & Reese, 1986).

properties

IUPAC Name

1-(trifluoromethylsulfonyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O2S/c8-7(9,10)16(14,15)13-6-4-2-1-3-5(6)11-12-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTZLMGXPHZYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)sulphonyl-1H-benzotriazole

CAS RN

117632-84-5
Record name 1-(Trifluoromethanesulfonyl)-1H-benzotriazole
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